molecular formula C3H5N3 B1619951 1-Propene, 3-azido- CAS No. 821-13-6

1-Propene, 3-azido-

Cat. No. B1619951
CAS RN: 821-13-6
M. Wt: 83.09 g/mol
InChI Key: VYZOFUACMOJPRL-UHFFFAOYSA-N
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Description

1-Propene, 3-azido-, also known as 3-Azido-1-propene, is a chemical compound with the molecular formula C3H5N3 . It is also referred to as allyl azide or allylazide .


Synthesis Analysis

While specific synthesis methods for 1-Propene, 3-azido- were not found, azido compounds are generally synthesized through various methods. For instance, 1-azido-3-heteroaryl bicyclo [1.1.1]pentanes are synthesized via azidoheteroarylation of [1.1.1]propellane . Another method involves the synthesis of azido sugars using fluorosulfuryl azide (FSO2N3) with a Cu(II) catalyst as a safe and efficient diazotransfer reagent .


Molecular Structure Analysis

The molecular structure of 1-Propene, 3-azido- consists of three carbon atoms, five hydrogen atoms, and three nitrogen atoms . The average mass is 83.092 Da and the monoisotopic mass is 83.048347 Da .


Physical And Chemical Properties Analysis

1-Propene, 3-azido- has an average mass of 83.092 Da and a monoisotopic mass of 83.048347 Da . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.

Scientific Research Applications

  • Photolysis and Bond Cleavage

    Research by Klima et al. (2007) demonstrated that photolysis of 3-azido-1,3-diphenyl-propan-1-one leads to the formation of radicals and subsequent bond cleavage. This study provides insight into the photochemical behavior of compounds related to 3-azido-1-propene (Klima et al., 2007).

  • Stability and Structural Investigation

    Banert et al. (2000) conducted a reinvestigation of the reactions involving 2,3-diphenyl-2H-azirine and phenyldiazomethane, leading to the correction of a literature report and providing details on the stability and structure of 3-azido-1,2,3-triphenyl-1-propene (Banert et al., 2000).

  • Photomechanical Properties

    Shields et al. (2020) explored the photomechanical effects of single crystals of vinyl azides, including 3-azido-1-phenylpropenone, under UV light. This study highlights the potential of photochemical gas release in eliciting photomechanical responses in photoreactive molecular crystals (Shields et al., 2020).

  • Synthesis and Characterization of Energetic Azido Esters

    Pant et al. (2006) synthesized and characterized energetic azido esters related to 3-azido-1-propene. Their thermal studies revealed the stability of these compounds up to 180°C (Pant et al., 2006).

  • Ligand Field and Magnetic Anisotropy

    Schweinfurth et al. (2015) investigated the ligand field of the azido ligand in a Co(II)-azido complex, contributing to the understanding of magnetic anisotropy and the behavior of azido ligands in magnetochemistry (Schweinfurth et al., 2015).

  • Monomer-Activated Anionic Polymerization

    Gervais et al. (2009) described the synthesis of α-Azido,ω-hydroxypolyethers through monomer-activated anionic polymerization, indicating the versatility of azido functional groups in polymer chemistry (Gervais et al., 2009).

  • Energetic and Magnetic Properties of Azido-Cobalt Compounds

    Ma et al. (2018) synthesized a novel azido-cobalt(ii) compound, exhibiting slow magnetic relaxation behavior and high-energy characteristics. This research underscores the potential of azido compounds in magneto-energetic materials (Ma et al., 2018).

Safety And Hazards

The safety data sheet for 3-Azido-1-propanamine, a related compound, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-azidoprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3/c1-2-3-5-6-4/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZOFUACMOJPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336391
Record name 1-Propene, 3-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propene, 3-azido-

CAS RN

821-13-6
Record name 3-Azido-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=821-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propene, 3-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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